Cas no 2228160-40-3 (5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol)

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 化学的及び物理的性質
名前と識別子
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- 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol
- 2228160-40-3
- EN300-1814967
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- インチ: 1S/C11H15NO4/c1-11(2,7-13)6-8-3-4-9(12(15)16)10(14)5-8/h3-5,13-14H,6-7H2,1-2H3
- InChIKey: UTYBDAUUVAMRRP-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1C=CC(=C(C=1)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 225.10010796g/mol
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814967-1.0g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 1g |
$971.0 | 2023-06-03 | ||
Enamine | EN300-1814967-0.05g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1814967-1g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1814967-10g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 10g |
$4176.0 | 2023-09-19 | ||
Enamine | EN300-1814967-0.5g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1814967-0.25g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1814967-10.0g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 10g |
$4176.0 | 2023-06-03 | ||
Enamine | EN300-1814967-0.1g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1814967-5.0g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 5g |
$2816.0 | 2023-06-03 | ||
Enamine | EN300-1814967-2.5g |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |
2228160-40-3 | 2.5g |
$1903.0 | 2023-09-19 |
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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4. Book reviews
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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6. Book reviews
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7. Back matter
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenolに関する追加情報
Comprehensive Analysis of 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol (CAS No. 2228160-40-3)
In the realm of specialty chemicals, 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol (CAS No. 2228160-40-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its hydroxy and nitrophenol functional groups, is a subject of interest in pharmaceutical intermediates, agrochemical research, and material science. Its 2,2-dimethylpropyl backbone contributes to enhanced stability, making it a candidate for high-performance formulations.
The growing demand for nitrophenol derivatives in green chemistry aligns with global trends toward sustainable synthesis. Researchers are exploring 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol as a precursor for biodegradable polymers or photoactive materials, addressing queries like "eco-friendly nitrophenol applications" and "efficient synthesis of hydroxy-substituted aromatics." Its CAS No. 2228160-40-3 is frequently searched in databases for patent reviews and toxicity profiles, reflecting its industrial relevance.
From a molecular perspective, the 3-hydroxy-2,2-dimethylpropyl moiety offers steric hindrance, which can influence reaction selectivity—a hot topic in catalytic processes. Recent studies highlight its role in asymmetric synthesis, answering common questions such as "how to optimize nitrophenol functionalization" or "steric effects in aromatic substitutions." Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with regulatory standards for non-hazardous compounds.
Market insights reveal that 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol is pivotal in developing UV stabilizers and specialty coatings. SEO-driven searches like "thermal stability of nitrophenol derivatives" or "hydroxy-aromatics in material science" underscore its versatility. Manufacturers emphasize its low environmental persistence, catering to the green chemistry movement while avoiding restricted substance lists.
In conclusion, CAS No. 2228160-40-3 represents a convergence of innovation and sustainability. Its nitrophenol core and hydroxyalkyl side chain open avenues for interdisciplinary research, resonating with trends in "high-value chemical intermediates" and "benign-by-design molecules." As industries prioritize safer alternatives, this compound’s profile will likely expand, driven by both scientific curiosity and practical demand.
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